BI-3406
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDNRYZXDHTHT-PXAZEXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-3406: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-3406 is a potent, selective, and orally bioavailable small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS. By binding to the catalytic site of SOS1, this compound prevents the guanine nucleotide exchange factor (GEF) activity of SOS1, thereby locking KRAS in its inactive, GDP-bound state. This mechanism of action effectively reduces the levels of active, GTP-bound RAS and downstream signaling through the MAPK pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of KRAS-driven cancers.
Discovery and Rationale
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[2][4] For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development.[2] An alternative therapeutic strategy is to target the proteins that regulate KRAS activity. SOS1 is a key GEF that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[3][5] Therefore, inhibiting the SOS1-KRAS interaction presents a compelling approach to broadly target various KRAS mutations.[2][6]
This compound was discovered by Boehringer Ingelheim as a potent and selective inhibitor of the SOS1::KRAS interaction.[1][2][6] Unlike KRAS G12C-specific inhibitors, this compound is a pan-KRAS inhibitor, effective against cancers driven by a wide range of KRAS mutations, including the most prevalent G12 and G13 variants.[1][4] Preclinical studies have demonstrated that this compound reduces RAS-GTP levels, inhibits MAPK pathway signaling, and limits the proliferation of KRAS-driven cancer cells both in vitro and in vivo.[1][2] Furthermore, this compound has shown synergistic effects when combined with MEK inhibitors, offering a promising therapeutic strategy to overcome adaptive resistance mechanisms.[1][2][6]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on publicly available information.
A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| SOS1::KRAS G12D Interaction | - | - | 5 | [1] |
| 3D Cell Proliferation | MIA PaCa-2 | G12C | 9 | [1] |
| 3D Cell Proliferation | SW480 | G12V | 15 | [1] |
| 3D Cell Proliferation | LoVo | G13D | 22 | [1] |
| 3D Cell Proliferation | A549 | G12S | 33 | [1] |
| 3D Cell Proliferation | HCT116 | G13D | 45 | [1] |
| 3D Cell Proliferation | NCI-H358 | G12C | 24 | |
| pERK Inhibition | NCI-H358 | G12C | 4 | |
| RAS-GTP Inhibition | NCI-H358 | G12C | 83 | [1] |
| RAS-GTP Inhibition | A549 | G12S | 231 | [1] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 (Pancreatic) | G12C | 12 mg/kg, b.i.d. | 66% | |
| MIA PaCa-2 (Pancreatic) | G12C | 50 mg/kg, b.i.d. | 87% | |
| SW620 (Colorectal) | G12V | 50 mg/kg, b.i.d. | Significant | [1] |
| LoVo (Colorectal) | G13D | 50 mg/kg, b.i.d. | Significant | [1] |
| A549 (NSCLC) | G12S | 12.5 mg/kg, b.i.d. | 39% | |
| A549 (NSCLC) | G12S | 50 mg/kg, b.i.d. | 66% |
Experimental Protocols
Synthesis of this compound
The following protocol is a generalized representation based on available chemical information and may require optimization.
Step 1: Synthesis of Intermediate 1
-
Detailed reaction steps for the initial building block. This would typically involve the reaction of commercially available starting materials under specified conditions (solvent, temperature, catalyst, reaction time).
-
Purification method (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, MS).
Step 2: Synthesis of Intermediate 2
-
Reaction of Intermediate 1 with another reagent to build the core structure.
-
Detailed reaction conditions and work-up procedures.
-
Purification and characterization of the resulting intermediate.
Step 3: Final Assembly of this compound
-
Coupling of key intermediates to form the final this compound molecule.
-
Detailed reaction conditions, including stoichiometry of reactants and catalysts.
-
Final purification steps to ensure high purity of the compound.
-
Comprehensive characterization of the final product to confirm its identity and purity (e.g., 1H NMR, 13C NMR, HRMS, HPLC).
AlphaScreen™ SOS1::KRAS Interaction Assay
This assay is used to measure the ability of this compound to disrupt the protein-protein interaction between SOS1 and KRAS.
Materials:
-
Recombinant His-tagged SOS1 protein
-
Recombinant Biotinylated KRAS (GDP-loaded) protein
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
This compound serially diluted in DMSO
-
384-well ProxiPlate™
Procedure:
-
Prepare a mixture of His-tagged SOS1 and Biotinylated KRAS-GDP in assay buffer.
-
Add this compound at various concentrations to the wells of the 384-well plate.
-
Add the SOS1/KRAS-GDP mixture to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add a suspension of AlphaScreen™ Glutathione Donor and Streptavidin Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision® or other suitable plate reader with AlphaScreen™ capabilities.
-
Data is analyzed by plotting the AlphaScreen™ signal against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic equation to determine the IC50 value.
3D Tumor Spheroid Proliferation Assay
This assay assesses the anti-proliferative effect of this compound in a more physiologically relevant three-dimensional cell culture model.
Materials:
-
KRAS-mutant cancer cell line (e.g., MIA PaCa-2, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound serially diluted in cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates.
-
Centrifuge the plates at a low speed to facilitate spheroid formation.
-
Incubate for 3-4 days to allow for the formation of uniform spheroids.
-
Treat the spheroids with a serial dilution of this compound.
-
Incubate for an additional 5-7 days.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
RAS-GTP Pulldown Assay
This assay is used to measure the levels of active, GTP-bound RAS in cells following treatment with this compound.
Materials:
-
KRAS-mutant cancer cell line
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
RAF1-RBD (RAS Binding Domain) agarose beads
-
GTPγS (for positive control) and GDP (for negative control)
-
Anti-RAS antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Lyse the cells in ice-cold Lysis/Binding/Wash Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with RAF1-RBD agarose beads at 4°C with gentle rocking for 1 hour.
-
Wash the beads several times with Lysis/Binding/Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RAS antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the relative levels of RAS-GTP.
Visualizations
KRAS Signaling Pathway and this compound Mechanism of Action
References
- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. opnme.com [opnme.com]
The Structure-Activity Relationship of BI-3406: A Technical Guide to a Potent SOS1-KRAS Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationship (SAR) of BI-3406, a potent and selective small-molecule inhibitor of the SOS1-KRAS protein-protein interaction. By binding to the catalytic domain of SOS1, this compound effectively prevents the nucleotide exchange on KRAS, leading to a reduction in the active GTP-bound form of KRAS and subsequent downregulation of the MAPK signaling pathway.[1][2][3] This guide provides a comprehensive overview of the SAR, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound originated from a high-throughput screening campaign that identified a quinazoline-based hit, BI-68BS.[4] Subsequent structure-based drug design and medicinal chemistry optimization led to the discovery of this compound with significantly improved potency. The key structural modifications and the resulting impact on biochemical and cellular activity are summarized in the tables below. Further exploration of related scaffolds, such as the pyrido[2,3-d]pyrimidin-7-ones, provides additional insights into the SAR of SOS1 inhibitors.
Table 1: Biochemical and Cellular Potency of this compound and Precursor
| Compound | Structure | SOS1-KRAS G12D Interaction IC50 (nM) (TR-FRET/AlphaScreen) | MIA PaCa-2 (KRAS G12C) 3D Proliferation IC50 (nM) |
| BI-68BS | R1 = OMe, R2 = H, R3 = H, R4 = OMe, R5 = H | 1300 | >10000 |
| This compound | R1 = N-methyl-tetrahydrofuranyl, R2 = Me, R3 = CF3, R4 = NH2, R5 = H | 5 | 9 |
Data sourced from Hofmann et al., Cancer Discovery, 2021.[4]
The optimization of BI-68BS to this compound involved several key modifications. The introduction of a methyl group at the 2-position of the quinazoline core eliminated off-target kinase activity. The addition of a trifluoromethyl and an amino group to the phenethyl moiety enhanced binding affinity by more effectively filling the hydrophobic pocket and forming a hydrogen bond with Met878 of SOS1, respectively. Finally, the incorporation of a tetrahydrofuryl group improved solubility and metabolic stability.[4]
Table 2: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidin-7-one Analogs
A series of pyrido[2,3-d]pyrimidin-7-one analogs have been synthesized and evaluated for their ability to inhibit the SOS1-KRAS interaction and cancer cell proliferation, providing further SAR insights for compounds targeting this interface.
| Compound | R1 | R2 | SOS1-KRAS Interaction IC50 (nM) (TR-FRET) | MIA PaCa-2 (KRAS G12C) 3D Proliferation IC50 (nM) |
| This compound | - | - | 4.8 | 29.8 |
| 8h | 4-acetylpiperazin-1-yl | H | 4.8 | 27.7 |
| 8u | (R)-3-hydroxypyrrolidin-1-yl | H | 4.9 | 29.8 |
| 8a | 4-methylpiperazin-1-yl | H | 10.3 | 43.5 |
| 8f | 1-acetylpiperidin-4-yl | H | 13.5 | 49.3 |
| 8k | H | H | >1000 | >1000 |
Data sourced from Liu et al., ACS Med. Chem. Lett., 2023.[2]
These data indicate that a substituent at the R1 position is crucial for activity, as demonstrated by the inactive analog 8k . Various piperazine and piperidine derivatives at this position are well-tolerated, with some analogs like 8h and 8u exhibiting potency comparable to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
BI-3406: A Technical Guide to a First-in-Class SOS1-KRAS Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of BI-3406, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1) and KRAS interaction. This document details the molecular basis of its inhibitory action, summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Disrupting the KRAS Activation Cycle
KRAS is a central molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] The activation of KRAS is a critical step in transducing signals from extracellular stimuli to intracellular pathways that regulate cell proliferation and survival.[1][2] Guanine nucleotide exchange factors (GEFs) are key to this activation, and SOS1 is a ubiquitously expressed GEF for KRAS.[3]
The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between SOS1 and KRAS.[4][5] this compound binds to the catalytic domain of SOS1, thereby physically preventing its engagement with GDP-bound KRAS.[1][5][6] This blockade of the SOS1-KRAS interaction has several downstream consequences:
-
Inhibition of Nucleotide Exchange: By preventing SOS1 from accessing KRAS, this compound inhibits the exchange of GDP for GTP on KRAS.[7]
-
Reduction of Active KRAS: This leads to a significant decrease in the levels of active, GTP-bound KRAS (RAS-GTP) within the cell.[4][5][8]
-
Suppression of MAPK Pathway Signaling: With reduced levels of active KRAS, the downstream signaling through the RAF-MEK-ERK (MAPK) pathway is curtailed.[4][5][8]
This compound is highly selective for SOS1 and does not inhibit the related protein SOS2.[7] This selectivity is significant as it may contribute to a more favorable therapeutic window. The inhibitory action of this compound is effective against a broad range of oncogenic KRAS mutants, including the prevalent G12 and G13 variants.[5]
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | KRAS Mutation | Reference |
| SOS1-KRAS Interaction IC₅₀ | 6 nM | Biochemical Assay | - | [4] |
| pERK Inhibition IC₅₀ | 24 nM | DLD-1 | G13D | [9] |
| Cell Proliferation IC₅₀ | 36 nM | DLD-1 | G13D | [9] |
| Cell Proliferation IC₅₀ | 9-220 nM | Panel of G12/G13 mutants | G12/G13 | [10] |
| Cell Proliferation IC₅₀ | >10,000 nM | H520 | Wild-Type | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | KRAS Mutation | This compound Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic | MIA PaCa-2 | G12C | 12 | 66% | [10] |
| Pancreatic | MIA PaCa-2 | G12C | 50 | 87% | [10] |
| Colorectal | SW620 | G12V | 50 | Significant TGI | [10] |
| Colorectal | LoVo | G13D | 50 | Significant TGI | [10] |
| NSCLC | A549 | G12S | 50 | Significant TGI | [10] |
Table 3: Combination Therapy Efficacy of this compound
| Combination Partner | Cancer Model | Effect | Reference |
| Trametinib (MEK inhibitor) | KRAS-mutant xenografts | Tumor regressions | [4] |
| MRTX1133 (KRAS G12D inhibitor) | KRAS G12D LUAD model | Synergistic antitumor effects | [7][11] |
| AMG 510 (KRAS G12C inhibitor) | MIA PaCa-2 cells | Enhanced growth suppression | [8] |
Experimental Protocols
The following are high-level descriptions of the key experimental methodologies used to characterize this compound. For detailed protocols, readers are encouraged to consult the supplementary materials of the cited publications.
Western Blotting for pERK Inhibition
To quantify the inhibition of MAPK pathway signaling, Western blotting is employed to measure the levels of phosphorylated ERK (pERK).
-
Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are cultured under standard conditions and then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for pERK and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of pERK to total ERK.
3D Cell Proliferation Assay
To assess the anti-proliferative effects of this compound in a more physiologically relevant context, 3D spheroid culture assays are utilized.
-
Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Once formed, the spheroids are treated with a dose range of this compound.
-
Viability Assessment: After a set incubation period (e.g., 4 days), cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Xenograft Mouse Models for In Vivo Efficacy
To evaluate the antitumor activity of this compound in a living organism, xenograft studies are conducted in immunocompromised mice.
-
Animal Models: Athymic nude mice are typically used.
-
Tumor Implantation: Human cancer cell lines are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally, typically twice daily (b.i.d.), at specified doses.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Endpoint: The study continues for a defined period (e.g., 20-40 days), and the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Unveiling Target Engagement: A Technical Guide to BI-3406 Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methodologies for validating the target engagement of BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. By binding to the catalytic domain of SOS1, this compound effectively prevents the guanine nucleotide exchange that leads to KRAS activation, thereby inhibiting downstream signaling in KRAS-driven cancers.[1][2][3][4][5] This document provides a comprehensive overview of the essential experimental protocols and data interpretation required to assess the efficacy of this compound in a preclinical setting.
Quantitative Analysis of this compound Activity
The potency of this compound is quantified through its ability to inhibit downstream signaling pathways and cellular proliferation. The following tables summarize key in vitro efficacy data across various KRAS-mutant cancer cell lines.
Table 1: Inhibition of pERK by this compound
| Cell Line | KRAS Mutation | IC50 (nM) for pERK Inhibition |
| NCI-H358 | G12C | 4 |
| DLD-1 | G13D | 24 |
Data represents the concentration of this compound required to inhibit the phosphorylation of ERK by 50%.
Table 2: Anti-proliferative Effects of this compound in 3D Culture
| Cell Line | KRAS Mutation | IC50 (nM) for Proliferation |
| NCI-H358 | G12C | 24 |
| DLD-1 | G13D | 36 |
Data represents the concentration of this compound required to inhibit cellular proliferation by 50% in three-dimensional spheroid cultures.
Core Experimental Protocols
Validation of this compound target engagement relies on a series of well-defined cellular and biochemical assays. The following sections provide detailed methodologies for these key experiments.
RAS Activation Pulldown Assay
This assay directly measures the inhibition of RAS activation by quantifying the amount of GTP-bound (active) RAS in cell lysates following treatment with this compound.
a) Cell Lysis
-
Culture KRAS-mutant cancer cells (e.g., NCI-H358, A549) to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 0.5-1.0 mL of ice-cold Lysis/Binding/Wash Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 5 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
b) Pulldown of Active RAS
-
Normalize the protein concentration of the cell lysates.
-
To 500 µg - 1 mg of total protein, add the GST-fusion protein of the Ras-binding domain (RBD) of Raf1 conjugated to agarose beads.
-
Incubate the mixture at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation at 6,000 x g for 30 seconds.
-
Carefully remove the supernatant.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
c) Western Blot Analysis
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for pan-RAS.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
pERK (Phospho-ERK) Western Blot
This assay assesses the downstream consequences of SOS1 inhibition by measuring the phosphorylation status of ERK, a key component of the MAPK pathway.
a) Sample Preparation
-
Culture and treat cells with this compound as described in the RAS activation assay.
-
Lyse the cells in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 5 minutes.
b) Electrophoresis and Blotting
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c) Immunodetection
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
3D Cellular Proliferation Assay
This assay evaluates the impact of this compound on the growth of cancer cells cultured in a three-dimensional environment, which more closely mimics an in vivo tumor.
a) Spheroid Formation
-
Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, DLD-1) into ultra-low attachment U-bottom plates at a density of 1000 cells/well.
-
Allow the cells to aggregate and form spheroids over 3-4 days.
b) Compound Treatment
-
Once spheroids have formed, treat them with a serial dilution of this compound.
-
Incubate the spheroids with the compound for an extended period (e.g., 4-7 days).
c) Viability Measurement
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
Caption: Experimental workflow for the RAS-GTP pulldown assay.
Caption: Logical framework for validating this compound target engagement.
References
BI-3406: A Deep Dive into its Selectivity Profile Over SOS2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of BI-3406, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), with a particular focus on its remarkable selectivity over the closely related homolog, SOS2. This document details the quantitative data supporting this selectivity, outlines the experimental methodologies used for its determination, and illustrates the key signaling pathways and experimental workflows.
Introduction to this compound and the SOS Family of Proteins
This compound is an orally bioavailable small molecule inhibitor that targets the interaction between SOS1 and KRAS.[1] SOS1 and SOS2 are ubiquitously expressed guanine nucleotide exchange factors (GEFs) that play a critical role in activating RAS proteins, molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[2][3] While highly homologous, SOS1 and SOS2 exhibit both redundant and distinct functions. Genetic studies have revealed that SOS1 knockout is embryonic lethal in mice, whereas SOS2 knockout mice are viable, suggesting a more critical, non-redundant role for SOS1 in development.[2][3][4]
This compound binds to the catalytic domain of SOS1, preventing its interaction with GDP-loaded RAS and thereby inhibiting the formation of active GTP-loaded RAS.[5][6] This targeted inhibition of the SOS1:KRAS interaction makes this compound a promising therapeutic agent for KRAS-driven cancers. A key aspect of its therapeutic potential lies in its high selectivity for SOS1 over SOS2, minimizing potential off-target effects.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for SOS1 over SOS2 has been rigorously quantified through various biochemical and cellular assays. The data consistently demonstrates a significant potency difference, highlighting the inhibitor's specificity.
| Assay Type | Target | This compound IC50 | Reference |
| Biochemical Assays | |||
| SOS1:KRAS Interaction (AlphaScreen) | SOS1 | 5 nM | [7] |
| SOS2 | > 10 µM | [6][8] | |
| Cellular Assays | |||
| pERK Inhibition (NCI-H358 cells) | SOS1 | 4 nM | [6] |
| Cell Proliferation (NCI-H358 cells) | SOS1 | 24 nM | [6] |
Table 1: Quantitative Selectivity of this compound for SOS1 over SOS2. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against SOS1 and SOS2 in key biochemical and cellular assays. The significantly higher IC50 value for SOS2 underscores the inhibitor's high selectivity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to determine the selectivity profile of this compound.
Biochemical Assays
3.1.1. SOS1:KRAS Protein-Protein Interaction Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[9] Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Methodology:
-
Recombinant GST-tagged SOS1 and biotinylated KRAS proteins are used.
-
Glutathione-coated donor beads are added to bind GST-SOS1.
-
Streptavidin-coated acceptor beads are added to bind biotinylated KRAS.
-
In the absence of an inhibitor, the interaction between SOS1 and KRAS brings the donor and acceptor beads together, generating a signal.
-
This compound is serially diluted and incubated with the proteins and beads.
-
The ability of this compound to inhibit the SOS1:KRAS interaction is measured by a decrease in the AlphaScreen signal.
-
IC50 values are calculated from the dose-response curves.[10][11]
-
Cellular Assays
3.2.1. RAS Activation Assay (RAS-GTP Pulldown)
This assay measures the levels of active, GTP-bound RAS in cells following treatment with this compound.
-
Principle: This assay utilizes the RAS-binding domain (RBD) of the RAF1 kinase, which specifically binds to the GTP-bound form of RAS. The RBD is fused to glutathione S-transferase (GST), allowing for the "pull-down" of active RAS using glutathione-conjugated beads.[11][12]
-
Methodology:
-
Cells are treated with various concentrations of this compound.
-
Cells are lysed in a buffer that preserves the GTP-bound state of RAS.
-
Cell lysates are incubated with GST-RBD fusion protein immobilized on glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down active RAS is then detected and quantified by Western blotting using a RAS-specific antibody.[4][13]
-
3.2.2. Phospho-ERK (pERK) Western Blotting
This assay assesses the downstream effect of SOS1 inhibition on the MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Principle: Western blotting is a widely used technique to detect specific proteins in a sample. Following SOS1 inhibition by this compound, the activation of the downstream MAPK pathway is expected to decrease, leading to reduced phosphorylation of ERK.
-
Methodology:
-
Cells are treated with this compound for a specified period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.[1][14]
-
3.2.3. 3D Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cells in a three-dimensional culture system, which more closely mimics the in vivo tumor microenvironment.[15][16]
-
Principle: Cells are cultured in a matrix that allows them to grow as spheroids. The viability of the cells in these spheroids is measured after treatment with the inhibitor.[17]
-
Methodology:
-
Cancer cells are seeded in ultra-low attachment plates to promote spheroid formation.
-
Spheroids are allowed to form over several days.
-
The spheroids are then treated with a range of this compound concentrations.
-
After a defined incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[8]
-
The luminescence signal is read on a plate reader, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: SOS1-Mediated RAS Activation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the selectivity profile of this compound.
Conclusion
The comprehensive data from biochemical and cellular assays unequivocally establish this compound as a highly potent and selective inhibitor of SOS1 with negligible activity against SOS2. This remarkable selectivity is a critical attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of SOS2. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development of this compound as a targeted therapy for KRAS-driven cancers. This in-depth technical guide serves as a valuable resource for scientists and researchers in the field of oncology and drug discovery.
References
- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the BI-3406 Binding Site on SOS1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of BI-3406, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1):Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein-protein interaction. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to characterize this interaction, serving as a vital resource for researchers in oncology and drug discovery.
Introduction to SOS1 and the KRAS Signaling Pathway
The Ras superfamily of small GTPases, particularly the KRAS isoform, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF for KRAS. By promoting the exchange of GDP for GTP, SOS1 plays a pivotal role in the activation of the RAS-RAF-MEK-ERK signaling cascade. Consequently, inhibiting the SOS1-mediated activation of KRAS presents a compelling therapeutic strategy for treating KRAS-driven cancers.[1]
This compound is a small molecule inhibitor that selectively targets the catalytic site of SOS1, thereby preventing its interaction with KRAS and inhibiting the subsequent downstream signaling.[1][2] This guide will delve into the precise location and nature of the this compound binding site on SOS1.
The this compound Binding Site on SOS1
The high-resolution co-crystal structure of this compound in complex with the catalytic domain of human SOS1 (Protein Data Bank ID: 6SCM) provides a detailed atomic-level view of the binding interface.[3][4] this compound binds to a well-defined pocket on SOS1, located adjacent to the KRAS binding site, effectively blocking the protein-protein interaction.
Key Interacting Residues
The binding of this compound to SOS1 is characterized by a network of hydrogen bonds and hydrophobic interactions. The following table summarizes the key amino acid residues in SOS1 that interact with this compound, as determined from the X-ray crystal structure (PDB: 6SCM).
| SOS1 Residue | Interaction Type with this compound |
| Met878 | Hydrogen Bond (backbone carbonyl) |
| Asn879 | Hydrogen Bond (side chain) |
| Tyr884 | π-π Stacking |
| Phe890 | Hydrophobic Interaction |
| His905 | π-π Stacking |
The quinazoline core of this compound engages in a π-π stacking interaction with the imidazole ring of His905 . A primary aniline group on the inhibitor forms a hydrogen bond with the backbone carbonyl of Met878 , while another part of the molecule interacts with Asn879 via a hydrogen bond. The tetrahydrofuran moiety of this compound is oriented into a hydrophobic pocket defined by residues including Phe890 , and it also makes a productive interaction with Tyr884 .[5] This intricate network of interactions accounts for the high affinity and selectivity of this compound for SOS1.
Quantitative Analysis of this compound Binding
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for the interaction of this compound with SOS1.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value (nM) | Notes |
| SOS1::KRAS Interaction Assay | IC50 | 5 | Inhibition of the interaction between SOS1 and GDP-loaded KRAS.[2] |
| SOS1::KRAS Interaction Assay | IC50 | 6 | Inhibition of the interaction between KRAS and SOS1.[6] |
| Surface Plasmon Resonance (SPR) | Kd | 9.7 | Direct binding affinity to recombinant SOS1.[7] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay | Parameter | Value (nM) |
| NCI-H358 | G12C | pERK Inhibition | IC50 | 4 |
| NCI-H358 | G12C | Proliferation | IC50 | 24 |
| DLD-1 | G13D | pERK Inhibition | IC50 | 24 |
| DLD-1 | G13D | Proliferation | IC50 | 36 |
| H520 | Wild-Type | Proliferation | IC50 | >10,000 |
This compound demonstrates high selectivity for SOS1 over its close homolog SOS2, with an IC50 for SOS2 being greater than 10 µM.[2][8]
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity has been accomplished through a combination of X-ray crystallography and various biochemical and biophysical assays.
X-ray Crystallography of the SOS1-BI-3406 Complex
The determination of the co-crystal structure of this compound with SOS1 (PDB: 6SCM) was a critical step in elucidating the binding mode.
Crystallization Protocol:
-
Method: Vapor diffusion, sitting drop.[9]
-
Condition: 13% PEG 8000, 0.1M Imidazole pH 8.0.[9]
-
Temperature: 277 K.[9]
-
Data Collection: X-ray diffraction data were collected to a resolution of 1.87 Å.[3]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1::KRAS Interaction
The HTRF assay is a robust, high-throughput method used to quantify the inhibition of the SOS1::KRAS protein-protein interaction.
Principle: The assay utilizes tagged recombinant human SOS1 and KRAS proteins. An anti-tag antibody labeled with a Terbium cryptate (donor) binds to one protein, and another anti-tag antibody labeled with XL665 (acceptor) binds to the other. When the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the HTRF signal.[10][11]
Detailed Protocol: This protocol is adapted from commercially available KRAS/SOS1 binding assay kits.
-
Plate Preparation: Dispense 2 µL of the test compound (e.g., this compound) or control into a 384-well low volume white plate.
-
Protein and GTP Addition: Add 4 µL of a pre-mixed solution containing Tag1-KRAS protein and GTP, followed by the addition of 4 µL of Tag2-SOS1 protein to each well.
-
Detection Reagent Addition: Add 10 µL of a pre-mixed solution of HTRF detection reagents (anti-Tag1-XL665 and anti-Tag2-Terbium cryptate antibodies).
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.[12]
-
Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Simplified KRAS Signaling Pathway and Point of Inhibition by this compound
Caption: Simplified KRAS signaling pathway showing inhibition of SOS1 by this compound.
Experimental Workflow for Identifying SOS1::KRAS Inhibitors
Caption: Workflow for the discovery and characterization of SOS1::KRAS inhibitors.
Logical Relationship of this compound Action
Caption: The mechanism of action of this compound from binding to cellular effect.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its potent and selective inhibition of the SOS1::KRAS interaction, achieved through specific binding to the catalytic site of SOS1, provides a clear mechanism for downregulating the oncogenic RAS signaling pathway. The detailed understanding of the this compound binding site, supported by robust quantitative data and well-defined experimental protocols, offers a solid foundation for the future design of next-generation SOS1 inhibitors and for further exploration of this therapeutic strategy in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. rcsb.org [rcsb.org]
- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. rcsb.org [rcsb.org]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
The Effect of BI-3406 on RAS-GTP Loading: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BI-3406, its direct impact on RAS-GTP loading, and the experimental methodologies used to quantify this effect. This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3][4] By binding to the catalytic domain of SOS1, this compound effectively prevents SOS1 from functioning as a guanine nucleotide exchange factor (GEF) for KRAS.[3][4][5] This inhibition leads to a significant reduction in the levels of active, GTP-bound KRAS (RAS-GTP), and consequently, a downregulation of the downstream MAPK signaling pathway.[1][2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity on the SOS1-KRAS interaction, downstream signaling, and cell proliferation.
| Parameter | Value | Assay Conditions | Reference |
| SOS1-KRAS Interaction IC50 | 6 nM | Biochemical assay | [1] |
| pERK Inhibition IC50 (NCI-H358) | 4 nM | Cellular assay | [6] |
| Cell Proliferation IC50 (NCI-H358) | 24 nM | 3D proliferation assay | [6] |
| Cell Proliferation IC50 (DLD-1) | 36 nM | 3D proliferation assay | [6] |
Table 1: Summary of this compound In Vitro Potency.
| Cell Line | KRAS Mutation | Effect of this compound on RAS-GTP Levels | Reference |
| NCI-H358 | G12C | Rapid and dose-dependent reduction. | [1] |
| A549 | G12S | Reduction of RAS-GTP levels in xenograft tumors. | [2] |
| KRASmut MEFs | G12C, G12D | Stronger reduction compared to G12V. | [5] |
| Human LUAD Cells | G12D | Moderate reduction with single treatment, more pronounced with combination. | [7] |
Table 2: Effect of this compound on RAS-GTP Loading in Various Cell Lines.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the RAS signaling pathway and the mechanism by which this compound inhibits this pathway.
Figure 1: Simplified RAS/MAPK Signaling Pathway.
Figure 2: Mechanism of this compound Action on SOS1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on RAS-GTP loading.
Active RAS Pull-Down Assay
This method is used to selectively isolate the active, GTP-bound form of RAS from cell lysates.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal RAS activity.
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 2 hours).
-
Stimulate cells with a growth factor like EGF (e.g., 100 ng/mL for 2-5 minutes) to induce RAS activation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
b. Pull-Down of Active RAS:
-
Normalize protein concentration of the lysates.
-
Incubate an aliquot of the lysate with RAF-RBD (RAS-binding domain of RAF) beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
c. Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-RAS antibody to detect the amount of pulled-down active RAS.
-
Analyze a separate aliquot of the total cell lysate for total RAS levels as a loading control.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
RAS G-LISA™ Assay
This is a quantitative ELISA-based assay for measuring RAS-GTP levels.
a. Cell Lysis and Sample Preparation:
-
Follow the same cell culture, treatment, and lysis steps as for the Active RAS Pull-Down Assay.
-
Determine the protein concentration of the cell lysates.
b. G-LISA™ Procedure (following manufacturer's protocol, e.g., Cytoskeleton, Inc. #BK131):
-
Add equal amounts of protein lysate to the wells of the G-LISA™ plate, which are coated with the RAS-GTP binding protein.
-
Incubate for 30 minutes at 4°C.
-
Wash the wells to remove unbound protein.
-
Add a specific anti-RAS antibody to the wells and incubate.
-
Wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash away the unbound secondary antibody.
-
Add HRP substrate and measure the absorbance at 490 nm using a plate reader. The signal is proportional to the amount of active RAS in the sample.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the impact of this compound on RAS-GTP loading.
Figure 3: General Experimental Workflow.
References
- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BI-3406: A Technical Deep Dive into the Inhibition of KRAS G12C and Non-G12C Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS, the most frequently mutated oncogene, has long been a challenging target in cancer therapy. The landscape is evolving with the advent of targeted inhibitors. This technical guide provides an in-depth analysis of BI-3406, a potent and selective small-molecule inhibitor of the SOS1::KRAS interaction. By preventing the guanine nucleotide exchange factor SOS1 from activating KRAS, this compound offers a therapeutic strategy against a broad spectrum of KRAS-driven cancers, encompassing both the well-studied G12C mutation and a range of historically difficult-to-target non-G12C mutations. This document details the mechanism of action of this compound, presents comprehensive preclinical data in clearly structured tables, outlines detailed experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.
Mechanism of Action: Indirectly Targeting the "Undruggable"
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated, and oncogenic mutations in KRAS impair its ability to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.
This compound does not directly bind to KRAS. Instead, it targets Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on KRAS, thereby activating it.[1][2] this compound is a potent and selective inhibitor that binds to the catalytic site of SOS1, sterically hindering its interaction with KRAS.[1][3] This inhibition is effective across multiple KRAS isoforms, including those with G12 and G13 mutations, but not against KRAS Q61 mutations.[4] By preventing SOS1-mediated activation, this compound reduces the levels of active, GTP-bound KRAS, leading to the downregulation of the MAPK signaling cascade.[1][2]
A key aspect of this compound's mechanism is its ability to counteract the feedback reactivation of the MAPK pathway often seen with MEK inhibitors.[1][2][3] Inhibition of MEK can lead to a relief of negative feedback loops, resulting in increased SOS1 activity and a rebound in KRAS-GTP levels. By co-administering this compound with a MEK inhibitor, this adaptive resistance mechanism is thwarted, leading to a more sustained and potent inhibition of the pathway and synergistic anti-tumor effects.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been extensively evaluated in a variety of in vitro and in vivo models of KRAS-driven cancers. The following tables summarize the key quantitative data, comparing the activity of this compound against cell lines and xenograft models with KRAS G12C and non-G12C mutations.
Table 1: In Vitro 3D Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 16 |
| NCI-H358 | NSCLC | G12C | 24 |
| NCI-H23 | NSCLC | G12C | 52 |
| SW837 | Colorectal | G12C | < 100 |
| NCI-H1792 | NSCLC | G12C | < 100 |
| A549 | NSCLC | G12S | 42 |
| SW620 | Colorectal | G12V | < 100 |
| DLD-1 | Colorectal | G13D | 36 |
| LoVo | Colorectal | G13D | < 100 |
| NCI-H2122 | NSCLC | G12V | < 100 |
| GEO | Colorectal | G12D | < 100 |
| NCI-H1373 | NSCLC | G12C | < 100 |
Data compiled from multiple preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% in 3D soft agar or spheroid growth assays.
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dose (mg/kg, bid) | Tumor Growth Inhibition (TGI) % |
| MIA PaCa-2 | Pancreatic | G12C | 12 | 66% |
| MIA PaCa-2 | Pancreatic | G12C | 50 | 87% |
| A549 | NSCLC | G12S | 12.5 | 39% |
| A549 | NSCLC | G12S | 50 | 66% |
| SW620 | Colorectal | G12V | 50 | Significant TGI |
| LoVo | Colorectal | G13D | 50 | Significant TGI |
TGI percentages are calculated relative to vehicle-treated control groups at the end of the respective studies.
Table 3: In Vivo Efficacy of this compound in Combination with MEK Inhibitor (Trametinib)
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome |
| MIA PaCa-2 | Pancreatic | G12C | This compound (50 mg/kg, bid) + Trametinib (0.1-0.125 mg/kg, bid) | Substantial tumor regressions |
| LoVo | Colorectal | G13D | This compound (50 mg/kg, bid) + Trametinib | Significantly stronger than monotherapies |
Combination therapy demonstrates synergistic effects, leading to tumor regression in models where monotherapy often results in tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of this compound.
3D Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and is considered more representative of in vivo tumorigenicity than 2D proliferation assays.
Materials:
-
Base Agar: 1.2% (w/v) Noble Agar in sterile water.
-
Top Agar: 0.7% (w/v) Noble Agar in sterile water.
-
2x cell culture medium (e.g., RPMI, DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.
-
Cancer cell lines of interest.
-
6-well tissue culture plates.
-
This compound stock solution.
Procedure:
-
Prepare Base Layer:
-
Melt the 1.2% base agar in a microwave and cool to 40-42°C in a water bath.
-
Warm the 2x cell culture medium to 40-42°C.
-
Mix equal volumes of the melted base agar and the 2x medium to create a 0.6% agar solution in 1x medium.
-
Immediately pipette 1.5-2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Trypsinize and count the cells. Prepare a single-cell suspension.
-
Melt the 0.7% top agar and cool to 40-42°C.
-
Warm the 2x cell culture medium to 40-42°C.
-
Prepare a cell suspension in 1x medium at the desired seeding density (e.g., 5,000 cells per well).
-
Mix the cell suspension with an equal volume of the 0.7% top agar solution to create a final agar concentration of 0.35%.
-
-
Plating and Treatment:
-
Carefully layer 1.5 mL of the cell/top agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Add 100-200 µL of complete culture medium containing the desired concentrations of this compound or vehicle control on top of the solidified agar.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Replenish the medium with fresh drug or vehicle every 2-3 days.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1-2 hours.
-
Wash the plates with water to remove excess stain.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Calculate the IC50 value by plotting the percentage of colony inhibition against the log concentration of this compound.
-
Active Ras (GTP-Bound) Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of KRAS from cell lysates, providing a direct measure of the inhibitor's effect on KRAS activation.
Materials:
-
RAF-RBD (Ras Binding Domain of RAF) fused to GST (Glutathione S-transferase) and bound to glutathione-agarose beads.
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
GTPγS (non-hydrolyzable GTP analog for positive control).
-
GDP (for negative control).
-
Anti-KRAS antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.
-
Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Incubate 500-1000 µg of protein lysate with GST-RAF-RBD-agarose beads for 1 hour at 4°C with gentle rotation.
-
For controls, preload separate lysates with GTPγS (positive control) or GDP (negative control) prior to incubation with the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.
-
Wash the beads three times with ice-cold Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a specific anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.
-
Analyze the total KRAS levels in the input lysates to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of active KRAS in treated versus untreated cells.
-
Subcutaneous Xenograft Tumor Model Study
This in vivo model is essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-scid).
-
Cancer cell lines of interest, prepared as a single-cell suspension in sterile PBS or culture medium.
-
Matrigel (optional, to improve tumor engraftment).
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Optionally, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers.[5]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at the predetermined doses and schedule (e.g., twice daily, bid).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes discussed in this guide.
KRAS Activation and the MAPK Signaling Pathway
Caption: The canonical RTK/KRAS/MAPK signaling pathway.
Mechanism of Action of this compound
Caption: this compound inhibits the SOS1::KRAS interaction.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Conclusion
This compound represents a significant advancement in the quest to drug KRAS-driven cancers. Its novel mechanism of action, inhibiting the SOS1::KRAS interaction, provides a pan-KRAS inhibitory strategy that is effective against a broad range of G12 and G13 mutations, including G12C. The preclinical data robustly supports its potential both as a monotherapy and, critically, in combination with MEK inhibitors to overcome adaptive resistance. The detailed experimental protocols provided herein should facilitate further research and validation of this promising therapeutic agent. As this compound and similar molecules progress through clinical development, they offer hope for a wider population of patients with KRAS-mutant tumors, a group for whom effective targeted therapies have been historically limited.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Preclinical Pharmacokinetic Profile of BI-3406: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) data for BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. The information presented herein is intended to support further research and development of this compound for KRAS-driven cancers.
Executive Summary
This compound is an orally bioavailable small molecule that disrupts the interaction between Son of Sevenless 1 (SOS1) and KRAS, thereby inhibiting downstream MAPK pathway signaling.[1][2] Preclinical studies have demonstrated its efficacy in various KRAS-mutant cancer models, both as a monotherapy and in combination with other targeted agents like MEK inhibitors.[2][3] This document summarizes the available in vitro and in vivo pharmacokinetic properties of this compound across multiple preclinical species, details the experimental methodologies used in these studies, and provides visual representations of its mechanism of action and experimental workflows.
In Vitro ADME Properties
The in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound have been evaluated in several species to predict its behavior in vivo.
Data Presentation: In Vitro ADME Parameters
| Parameter | Mouse | Rat | Dog | Human |
| Metabolic Stability (Liver Microsomes - CLint in µL/min/mg) | 114 | 110 | 48 | 62 |
| Metabolic Stability (Hepatocytes - CLint in µL/min/10^6 cells) | 22 | 23 | 6.5 | 8.8 |
| Plasma Protein Binding (%) | 97.5 | 98.3 | 97.9 | 98.6 |
| Blood/Plasma Ratio | 1.1 | 1.0 | 1.0 | 1.0 |
Data sourced from opnMe.com
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies have been conducted in mice, rats, and dogs to characterize the disposition of this compound after intravenous (IV) and oral (PO) administration.
Data Presentation: In Vivo Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | AUC (µM.h) | F (%) |
| Mouse | IV | 1 | 25 | 2.1 | 1.2 | 0.3 | - |
| PO | 5 | - | - | 1.4 | 1.4 | 100 | |
| Rat | IV | 1 | 37 | 3.3 | 1.3 | 0.2 | - |
| PO | 5 | - | - | 1.8 | 1.0 | 100 | |
| Dog | IV | 0.5 | 11 | 2.4 | 3.1 | 0.1 | - |
| PO | 2 | - | - | 3.3 | 0.4 | 52 |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the curve; F: Oral Bioavailability. Data sourced from a 2019 EORTC-NCI-AACR Symposium abstract and opnMe.com.[4]
Experimental Protocols
This section details the methodologies employed in the key preclinical pharmacokinetic and in vivo efficacy studies of this compound.
In Vivo Efficacy and Pharmacodynamic Studies in Xenograft Models
-
Animal Models: Female BomTac:NMRI-Foxn1nu or Hsd:Athymic Nude-Foxn1nu mice were used for xenograft studies.[1][5] Tumor models were established by subcutaneously engrafting human cancer cell lines such as MIA PaCa-2 (pancreatic), A549 (lung), SW620 (colorectal), and LoVo (colorectal).[3]
-
Compound Administration: this compound was formulated for oral administration and delivered via intragastric gavage.[3] Dosing regimens varied between studies, with common doses being 12 mg/kg, 50 mg/kg, or 100 mg/kg, administered once or twice daily.[3][4][5]
-
Pharmacodynamic Assessment: The effect of this compound on the MAPK pathway was assessed by measuring the levels of phosphorylated ERK (pERK) and RAS-GTP in tumor tissues at various time points after administration.[3]
Bioanalytical Method for Quantification of this compound
-
Technique: While specific details for this compound are not fully published, the standard bioanalytical method for quantifying small molecules like this compound in biological matrices (e.g., plasma, tissue homogenates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7]
-
General Procedure:
-
Sample Preparation: Protein precipitation is a common first step to extract the drug from plasma samples.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate this compound from other matrix components.
-
Mass Spectrometric Detection: The separated compound is then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and selectivity for accurate quantification.[7]
-
Pharmacokinetic Data Analysis
-
Method: The pharmacokinetic parameters such as clearance, volume of distribution, half-life, and AUC were determined using non-compartmental analysis (NCA).[8][9]
-
Software: While the specific software used for this compound analysis is not specified, industry-standard software such as Phoenix WinNonlin is commonly used for NCA.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Note: BI-3406 for 3D Cell Culture Proliferation Assays
Introduction
BI-3406 is a potent and selective small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[3][4] Activated, GTP-bound KRAS stimulates downstream signaling pathways, most notably the MAPK/ERK pathway, which drives cell proliferation, survival, and differentiation.[1][4][5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a critical therapeutic target.[4]
This compound binds to the catalytic domain of SOS1, preventing its interaction with KRAS and thereby inhibiting the formation of active, GTP-bound KRAS.[2][3][4] This leads to the suppression of MAPK pathway signaling and a reduction in the proliferation of KRAS-driven cancer cells.[1][2][5] Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in a 3D spheroid-based cell culture assay.
This compound Mechanism of Action
This compound specifically targets the SOS1-KRAS interaction, a critical node in the RAS signaling cascade. By inhibiting SOS1, this compound effectively reduces the pool of active KRAS-GTP, leading to downstream pathway inhibition and reduced cancer cell proliferation.
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Experimental Protocols
This section details the materials and methods for conducting a 3D cell culture proliferation assay to evaluate the efficacy of this compound.
Materials
-
KRAS-mutant cancer cell line (e.g., A549, DLD-1, NCI-H358)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stored as a stock solution in DMSO)
-
Ultra-low attachment round-bottom 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
-
CO2 incubator (37°C, 5% CO2)
Methods
-
Cell Seeding for Spheroid Formation:
-
Harvest and count cells from a sub-confluent monolayer culture.
-
Resuspend the cells in the appropriate culture medium to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate. This will result in 1,000 to 5,000 cells per well.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 2-4 days in a CO2 incubator to allow for the formation of tight, spherical spheroids.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A typical concentration range to test would be from 2 nM to 20 µM.[1] Remember to include a DMSO-only vehicle control.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This will result in the desired final concentrations.
-
-
Cell Viability Assessment (CellTiter-Glo® 3D Assay):
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well of the 96-well plate.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Experimental Workflow
The following diagram outlines the key steps in the 3D cell proliferation assay.
Caption: Workflow for the this compound 3D cell proliferation assay.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%. The following table summarizes the IC50 values of this compound in various KRAS-mutant cancer cell lines grown in 3D culture.
| Cell Line | KRAS Mutation | 3D Proliferation IC50 (nM) | Reference |
| NCI-H358 | G12C | 24 | [7] |
| DLD-1 | G13D | 36 | [7] |
| A549 | G12S | 9-220 (range) | [2] |
| MIA PaCa-2 | G12C | 9-220 (range) | [2] |
| NCI-H23 | G12C | 9-220 (range) | [2] |
Note: The IC50 values can vary depending on the specific assay conditions, including cell seeding density, spheroid size, and treatment duration.
Conclusion
This compound demonstrates potent anti-proliferative activity in 3D cell culture models of KRAS-driven cancers. The provided protocol offers a robust framework for evaluating the efficacy of this compound and similar compounds in a physiologically relevant in vitro setting. The use of 3D spheroid models is crucial for preclinical drug development, as they can offer more predictive insights into in vivo anti-tumor responses.[6] Further investigation into the combination of this compound with other targeted therapies, such as MEK inhibitors, has shown synergistic effects and may represent a promising therapeutic strategy for KRAS-mutant cancers.[2][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-3406 RAS Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the activity of BI-3406, a potent and selective inhibitor of the SOS1-KRAS interaction.[1] By binding to the catalytic domain of SOS1, this compound prevents the interaction with GDP-loaded RAS, thereby inhibiting the nucleotide exchange to the active GTP-loaded state.[2][3][4] This leads to a reduction in RAS-GTP levels and subsequent downregulation of the MAPK signaling pathway.[1][2] The following protocols detail methods to quantify the inhibition of RAS activation and its downstream effects on cell signaling and proliferation in cancer cell lines harboring KRAS mutations.
Introduction to this compound
This compound is an orally bioavailable small molecule that effectively inhibits the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[2][5] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive RAS-GDP to active RAS-GTP, a critical step in activating downstream pro-proliferative signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK). In many cancers, mutations in KRAS lead to its constitutive activation, driving tumor growth. This compound offers a therapeutic strategy by preventing the SOS1-mediated activation of both wild-type and mutant KRAS.[2] It has demonstrated potent anti-proliferative effects in a variety of KRAS-driven cancer cell lines, particularly when used in combination with MEK inhibitors.[2]
Key Experimental Applications
This document outlines three key experimental protocols to characterize the cellular effects of this compound:
-
RAS Activation Pull-Down Assay: To directly measure the levels of active, GTP-bound RAS in cells treated with this compound.
-
Western Blot Analysis of pERK: To assess the inhibition of downstream MAPK signaling by measuring the phosphorylation of ERK.
-
3D Cell Proliferation Assay: To determine the effect of this compound on the anchorage-independent growth of cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | This compound IC50 (pERK Inhibition, nM) | This compound IC50 (3D Proliferation, nM) |
| NCI-H358 | G12C | 4 | 24 |
| DLD-1 | G13D | 24 | 36 |
| A549 | G12S | Not Reported | - |
| MIA PaCa-2 | G12C | Not Reported | - |
Data compiled from publicly available information.[6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
Application Notes and Protocols: BI-3406 Western Blot for pERK Detection
These application notes provide a detailed protocol for assessing the inhibitory effect of BI-3406 on the phosphorylation of ERK1/2 (pERK) in cancer cell lines using western blotting. This compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS, which effectively curtails MAPK pathway signaling.[1][2]
Introduction
This compound is an orally bioavailable small molecule that binds to the catalytic domain of SOS1, preventing its interaction with KRAS-GDP.[1] This inhibition reduces the formation of active GTP-loaded KRAS, leading to the downregulation of downstream signaling pathways, including the RAF-MEK-ERK cascade.[1][2] The phosphorylation of ERK1/2 is a critical downstream event in this pathway, and its inhibition by this compound can be quantified by western blotting, serving as a key biomarker for the compound's activity. In KRAS-mutant cancer cells, this compound has been shown to reduce pERK levels, correlating with growth inhibition.
Data Presentation
The inhibitory effect of this compound on pERK has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for pERK inhibition.
| Cell Line | KRAS Mutation Status | pERK IC50 (nM) | Reference |
| NCI-H358 | G12C | 4 | [3] |
| DLD-1 | G13D | 24 | [3] |
This compound has also been shown to reduce pERK levels in other cell lines, such as MIA PaCa-2 and a panel of isogenic NCI-H23 cells with different KRAS mutations, though specific IC50 values were not provided in the searched literature.[4][5] Treatment of KRAS-mutant cells with this compound leads to a rapid reduction in pERK levels.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the pERK western blot protocol.
References
- 1. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: BI-3406 in a MIA PaCa-2 Xenograft Model for Pancreatic Cancer Research
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a persistently high mortality rate, largely driven by mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2][3] The MIA PaCa-2 cell line, derived from a human pancreatic tumor, harbors a KRAS G12C mutation and is a cornerstone for in vitro and in vivo studies of PDAC.[4] Xenograft models using MIA PaCa-2 cells implanted in immunocompromised mice serve as a critical preclinical platform to evaluate novel therapeutic agents targeting KRAS-driven cancers.[4][5] BI-3406 is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[6][7] By binding to the catalytic domain of SOS1, this compound prevents the exchange of GDP for GTP on KRAS, thereby reducing the levels of active, GTP-bound KRAS and inhibiting downstream signaling through the MAPK pathway.[6][7][8][9] This application note details the use of this compound in a MIA PaCa-2 xenograft model, providing protocols for key experiments and summarizing relevant data.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that targets the SOS1-KRAS interaction.[7][8] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS.[2][9] In KRAS-mutated cancers, inhibiting SOS1 can reduce the overall pool of activated RAS, thereby mitigating the oncogenic signaling that drives tumor growth and proliferation.[7] this compound has been shown to decrease the formation of GTP-loaded RAS and curtail MAPK pathway signaling in both in vitro and in vivo models.[7][9] Furthermore, it has demonstrated synergistic effects when used in combination with MEK inhibitors by attenuating feedback reactivation of the MAPK pathway.[7][8]
Experimental Protocols
MIA PaCa-2 Cell Culture
This protocol outlines the steps for culturing the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 cell line (e.g., ATCC CRL-1420)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Thawing Cells: Thaw a cryopreserved vial of MIA PaCa-2 cells rapidly in a 37°C water bath.[10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and plate into new flasks at a recommended split ratio of 1:4 to 1:8.
MIA PaCa-2 Xenograft Model Development
This protocol describes the establishment of subcutaneous MIA PaCa-2 tumors in immunocompromised mice.
Materials:
-
MIA PaCa-2 cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Preparation: Harvest MIA PaCa-2 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[11][12]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[13][14]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[11][13]
-
Study Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
Drug Administration Protocol
This protocol details the oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the appropriate vehicle at the desired concentration.
-
Administration: Administer this compound orally to the treatment group mice via gavage.[6] The dosing volume is typically adjusted based on the individual mouse's body weight.
-
Dosing Schedule: A common dosing schedule for this compound is once or twice daily for a specified number of days (e.g., 21-28 days).[12]
-
Control Group: The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
Monitoring: Monitor the mice daily for any signs of toxicity or adverse effects. Measure body weight 2-3 times per week as an indicator of general health.
Western Blot Analysis
This protocol is for analyzing protein expression levels in tumor tissues to confirm the mechanism of action of this compound.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize excised tumor tissues in ice-cold RIPA buffer.[15] Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.[16] Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treatment and control groups.
Data Presentation
The following tables summarize hypothetical but representative quantitative data from a this compound MIA PaCa-2 xenograft study.
Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD, p.o. | 1500 ± 250 | - |
| This compound | 50 | QD, p.o. | 825 ± 150 | 45 |
| This compound | 100 | QD, p.o. | 525 ± 120 | 65 |
| MEK Inhibitor | 10 | QD, p.o. | 900 ± 180 | 40 |
| This compound + MEK Inhibitor | 100 + 10 | QD, p.o. | 225 ± 90 | 85 |
Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[13]
Table 2: Pharmacodynamic Analysis of p-ERK Inhibition in MIA PaCa-2 Tumors
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Relative p-ERK/Total ERK Levels (% of Control) |
| Vehicle Control | - | 4 | 100 ± 15 |
| This compound | 100 | 2 | 45 ± 10 |
| This compound | 100 | 4 | 30 ± 8 |
| This compound | 100 | 8 | 55 ± 12 |
Data are presented as mean ± SEM, quantified from Western blot analysis.
References
- 1. pancreatic.org [pancreatic.org]
- 2. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 3. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 4. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 5. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. opnme.com [opnme.com]
- 10. fenicsbio.com [fenicsbio.com]
- 11. Mouse tumor xenograft model and drug administration [bio-protocol.org]
- 12. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Western blot analysis of tissues and cell lines [bio-protocol.org]
- 16. origene.com [origene.com]
- 17. addgene.org [addgene.org]
- 18. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: BI-3406 in a LoVo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the LoVo human colorectal cancer xenograft model to evaluate the in vivo efficacy of BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. LoVo cells harbor a KRAS G13D mutation, rendering them a clinically relevant model for studying KRAS-driven cancers.[1][2][3] this compound disrupts the interaction between Son of Sevenless 1 (SOS1) and KRAS, thereby inhibiting the formation of active GTP-bound KRAS and downstream signaling through the MAPK pathway.[4][5][6][7] These application notes describe the procedures for cell culture, xenograft establishment, and this compound administration, as well as providing representative data on tumor growth inhibition.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including colorectal cancer.[5][6] The LoVo cell line, derived from a human colon adenocarcinoma, possesses a KRAS G13D mutation and is a widely used model for studying KRAS-driven tumor growth.[1][2][3] this compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1, preventing it from activating KRAS.[4][5][8] This inhibitory action makes this compound a promising therapeutic agent for KRAS-mutant cancers. This protocol outlines the use of a LoVo xenograft model to assess the anti-tumor activity of this compound as a single agent and in combination with the MEK inhibitor, trametinib.
Signaling Pathway
Caption: SOS1/KRAS Signaling and this compound Inhibition.
Experimental Protocols
Cell Culture
-
Cell Line: LoVo (ATCC® CCL-229™), human colon adenocarcinoma.
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
LoVo Xenograft Model Establishment
-
Animals: Female athymic nude mice (BALB/c), 6-8 weeks old.
-
Cell Preparation:
-
Harvest LoVo cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix.
-
The final cell concentration should be 1 x 10^7 cells/mL.
-
-
Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million LoVo cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume (V) using digital calipers 2-3 times per week. The formula for tumor volume is: V = (length x width^2) / 2.
-
Begin treatment when the average tumor volume reaches approximately 100-200 mm³.
-
This compound and Trametinib Administration
-
Drug Preparation:
-
This compound: Prepare a formulation for oral gavage. A suggested vehicle is a mixture of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water.
-
Trametinib: Prepare a formulation for oral gavage. A common vehicle is 0.5% (w/v) hydroxypropylmethylcellulose with 0.2% (v/v) Tween 80.
-
-
Dosing and Schedule:
-
Control Group: Administer the vehicle orally, twice daily (bid).
-
This compound Monotherapy Group: Administer this compound at a dose of 50 mg/kg, orally, twice daily (bid).
-
Trametinib Monotherapy Group: Administer trametinib at a dose of 0.1 mg/kg, orally, once daily (qd).
-
Combination Therapy Group: Administer this compound at 50 mg/kg (bid) and trametinib at 0.1 mg/kg (qd) orally.
-
-
Treatment Duration: Continue treatment for a predefined period, for example, 23 consecutive days.
-
Monitoring:
-
Continue to measure tumor volumes throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Experimental Workflow
Caption: LoVo Xenograft Experimental Workflow.
Data Presentation
Tumor Growth Inhibition in LoVo Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Twice Daily (bid) | 0 |
| This compound | 50 mg/kg | Oral Gavage | Twice Daily (bid) | Data to be generated |
| Trametinib | 0.1 mg/kg | Oral Gavage | Once Daily (qd) | Data to be generated |
| This compound + Trametinib | 50 mg/kg + 0.1 mg/kg | Oral Gavage | bid + qd | Data to be generated |
Note: The table provides a template for data presentation. Actual tumor growth inhibition values should be determined experimentally. Published studies have shown significant tumor growth inhibition with this compound as a monotherapy and synergistic effects when combined with a MEK inhibitor in KRAS-mutant xenograft models.[5]
Pharmacodynamic Markers
To confirm the mechanism of action of this compound, tumor samples can be collected at the end of the study for analysis of pharmacodynamic markers.
| Marker | Expected Change with this compound | Method of Analysis |
| p-ERK | Decrease | Western Blot, Immunohistochemistry |
| GTP-RAS | Decrease | RAS Activation Assay |
Conclusion
The LoVo xenograft model provides a robust platform for evaluating the in vivo efficacy of the SOS1 inhibitor this compound in a KRAS G13D-mutant colorectal cancer setting. The detailed protocol provided herein offers a standardized methodology for conducting such studies. The combination of this compound with MEK inhibitors like trametinib has demonstrated the potential for enhanced anti-tumor activity, suggesting a promising therapeutic strategy for KRAS-driven cancers.[5] Careful monitoring of tumor growth and animal welfare is crucial for the successful execution of these experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. LoVo Xenograft Model | Xenograft Services [xenograft.net]
- 3. Modeling of Personalized Treatments in Colon Cancer Based on Preclinical Genomic and Drug Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological SOS1 inhibitor this compound demonstrates in vivo anti-tumor activity comparable to SOS1 genetic ablation in KRAS mutant tumors | bioRxiv [biorxiv.org]
Application Notes and Protocols for BI-3406 Dosing in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-3406 is a potent and selective, orally bioavailable small molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] By binding to the catalytic domain of SOS1, this compound prevents the exchange of GDP for GTP on RAS proteins, thereby reducing the levels of active, GTP-bound RAS and inhibiting downstream signaling through the MAPK pathway.[1][2][3][4] This mechanism of action makes this compound a promising therapeutic agent for tumors driven by KRAS mutations.[1][3] These application notes provide a comprehensive overview of the recommended dosing, experimental protocols, and relevant biological pathways for the use of this compound in preclinical in vivo mouse studies.
Data Presentation
Table 1: this compound Monotherapy Dosing and Efficacy in Xenograft Mouse Models
| Cancer Model | KRAS Mutation | Mouse Strain | This compound Dose (mg/kg) | Dosing Regimen | Duration | Efficacy (Tumor Growth Inhibition) | Reference |
| MIA PaCa-2 (Pancreatic) | G12C | Not Specified | 12 | Twice daily (bid), oral | 22 days | Dose-dependent TGI | [1] |
| MIA PaCa-2 (Pancreatic) | G12C | Not Specified | 50 | Twice daily (bid), oral | 22 days | Significant TGI (p<0.005) | [1] |
| SW620 (Colorectal) | G12V | Not Specified | 50 | Twice daily (bid), oral | 20-23 days | Significant TGI | [1] |
| LoVo (Colorectal) | G13D | Not Specified | 50 | Twice daily (bid), oral | 20-23 days | Significant TGI | [1] |
| A549 (NSCLC) | G12S | Not Specified | 50 | Twice daily (bid), oral | 20-23 days | Significant TGI | [1] |
| KRAS G12V PDX (Pancreatic) | G12V | NSG | 50 | Oral | Not Specified | Anti-tumor activity | [5] |
| KRAS Q61K PDX (Pancreatic) | Q61K | NSG | 50 | Oral | Not Specified | Anti-tumor activity | [5] |
TGI: Tumor Growth Inhibition, NSCLC: Non-Small Cell Lung Cancer, PDX: Patient-Derived Xenograft, NSG: NOD scid gamma
Table 2: this compound Combination Therapy Dosing in Xenograft Mouse Models
| Cancer Model | KRAS Mutation | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Dosing Regimen | Duration | Efficacy | Reference |
| MIA PaCa-2 (Pancreatic) | G12C | Trametinib (MEK inhibitor) | 50 | 0.125 | Twice daily (bid), oral (6-hour interval) | 29 days | Tumor regressions | [1] |
| LoVo (Colorectal) | G13D | Trametinib (MEK inhibitor) | Not Specified | Not Specified | Not Specified | 23 days | Enhanced anti-tumor effects | [6] |
| B8032 (Colorectal PDX) | Not Specified | Trametinib (MEK inhibitor) | 50 | 0.1 | Twice daily (bid), oral (5 days on/2 days off) | Not Specified | Synergistic anti-tumor effects | [6] |
| C1047 (Colorectal PDX) | Not Specified | Trametinib (MEK inhibitor) | 50 | 0.1 | Twice daily (bid), oral (5 days on/2 days off) | Not Specified | Synergistic anti-tumor effects | [6] |
| KRAS G12D Allografts | G12D | MRTX1133 (KRAS G12D inhibitor) | Not Specified | 30 | Not Specified | 12 days | Synergistic antitumor effects | [7] |
Table 3: Reported Toxicity and Tolerability of this compound in Mice
| This compound Dose (mg/kg) | Dosing Regimen | Observation | Reference |
| 12 and 50 | Twice daily (bid) | Well tolerated, no significant effect on median body weight. | [1] |
| 50 | Twice daily (bid) for 26 days | Did not affect survival rate or produce noticeable external phenotypic changes in wild-type or SOS2 knockout mice. No noteworthy systemic toxicity. | [7][8][9][10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy Efficacy in a Subcutaneous Xenograft Model
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MIA PaCa-2) in appropriate media and conditions.
- Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female nude mice).
2. Tumor Growth Monitoring and Animal Randomization:
- Monitor tumor growth by caliper measurements at least twice a week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=7-9 animals per group).
3. This compound Formulation and Administration:
- Prepare the vehicle control and this compound formulation. A suggested vehicle formulation is a mixture of PEG300, Tween80, and water.
- For oral administration, formulate this compound at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
- Administer this compound or vehicle orally twice daily (bid) with a 6-12 hour interval between doses.
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study (e.g., for 20-23 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
5. Pharmacodynamic Analysis (Optional):
- To assess target engagement, tumors can be harvested at specific time points after the last dose (e.g., 6 hours).
- Analyze levels of phosphorylated ERK (pERK) and total ERK in tumor lysates via methods such as Western blotting or multiplex immunoassay to confirm inhibition of the MAPK pathway.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 4. opnme.com [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological SOS1 inhibitor this compound demonstrates in vivo anti-tumor activity comparable to SOS1 genetic ablation in KRAS mutant tumors | bioRxiv [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of BI-3406
Welcome to the technical support center for BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor that binds to the catalytic domain of Son of Sevenless 1 (SOS1).[1][2][3] This binding prevents the interaction between SOS1 and GDP-loaded KRAS, thereby inhibiting the guanine nucleotide exchange factor (GEF) activity of SOS1.[4][5] Consequently, the formation of active, GTP-loaded KRAS is reduced, leading to the downregulation of the downstream MAPK signaling pathway.[6][7]
Q2: How selective is this compound for SOS1?
A2: this compound demonstrates high selectivity for SOS1 over its isoform SOS2 (IC50 > 10 µM).[8] Extensive kinase panel screening has shown a very clean profile, with no significant off-target kinase inhibition at concentrations up to 5 µM.[8] This high selectivity minimizes the likelihood of confounding off-target effects in your experiments.
Q3: Are there any known off-target activities of this compound?
A3: In a screening panel of 44 non-kinase targets, this compound showed moderate activity against a few targets at a high concentration of 10 µM.[8] The most notable of these is a moderate antagonism of the alpha-1A adrenergic receptor (IC50 = 6 µM).[8] However, at the typical concentrations used to achieve SOS1 inhibition in cellular assays (low micromolar to nanomolar range), these off-target effects are generally not observed.[5][7] Genetic deletion of SOS1 has been shown to eliminate sensitivity to this compound, further suggesting a lack of significant off-target effects at the cellular level.[4][5]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has shown efficacy and good tolerability in preclinical in vivo models.[1][4] Pharmacokinetic properties are suitable for oral dosing in rodent models.[8] Importantly, pharmacological inhibition of SOS1 with this compound does not produce the severe systemic toxicities that have been observed with the genetic ablation of SOS1, particularly in a SOS2-deficient background.[4][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with MAPK pathway inhibition. | 1. On-target effect in a novel context: The phenotype may be a genuine consequence of SOS1 inhibition in your specific cellular model that has not been previously described. 2. Off-target effect: While unlikely at typical concentrations, an off-target effect cannot be entirely ruled out, especially at high concentrations. | 1. Confirm On-Target Engagement: Perform a Western blot to verify the downregulation of p-ERK as a marker of SOS1 inhibition. 2. SOS1 Knockout/Knockdown Control: The most definitive control is to test this compound in cells where SOS1 has been genetically knocked out or knocked down. The absence of the phenotype in these cells would confirm it is SOS1-dependent. 3. Dose-Response Analysis: Perform a careful dose-response experiment. An on-target effect should correlate with the IC50 for SOS1 inhibition, while an off-target effect may only appear at higher concentrations. |
| Variability in experimental results. | 1. Compound Stability: Improper storage or handling of the compound may lead to degradation. 2. Cell Line Heterogeneity: Different cell lines, even with the same KRAS mutation, can have varying dependence on SOS1. 3. Experimental Conditions: Assay conditions such as cell density, serum concentration, and incubation time can influence results. | 1. Compound Handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a frozen stock. 2. Cell Line Characterization: Confirm the KRAS mutation status and assess the baseline levels of MAPK pathway activation in your cell line. 3. Standardize Protocols: Ensure consistent experimental parameters across all replicates and experiments. |
| Lack of efficacy in a KRAS-mutant cell line. | 1. Low SOS1 Dependence: The specific KRAS mutation or the genetic background of the cell line may result in a lower dependence on SOS1 for signaling. For example, some KRAS mutants may have a higher intrinsic nucleotide exchange rate. 2. SOS2 Compensation: In some contexts, SOS2 may compensate for the inhibition of SOS1, maintaining RAS activation. | 1. Assess SOS1 Dependence: Consider combining this compound with a MEK inhibitor. Synergy between the two compounds is a strong indicator of on-target SOS1 activity and KRAS pathway dependence.[1][3] 2. Investigate SOS2 Expression: Evaluate the expression level of SOS2 in your cell line. Genetic depletion of SOS2 has been shown to sensitize cells to this compound.[4][5] |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 | Notes |
| SOS1 | 5 nM | Primary target of this compound.[7] |
| SOS2 | > 10 µM | Demonstrates high selectivity for SOS1 over SOS2.[8] |
| Kinase Panel (368 kinases) | No significant hits at 5 µM | Indicates a very clean kinase selectivity profile.[8] |
| Alpha-1A Adrenergic Receptor | 6 µM | The most potent identified off-target hit in a panel of 44 non-kinase targets.[8] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Downregulation
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line and baseline pathway activation, you may serum-starve the cells for 4-24 hours to reduce basal p-ERK levels.
-
Compound Treatment: Treat the cells with a dose-response of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (e.g., DMSO) for 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates on-target SOS1 inhibition.
Visualizations
Caption: On-target mechanism of this compound inhibiting the SOS1-KRAS interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
unexpected results with BI-3406 treatment
Welcome to the technical support resource for BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may be encountered during experiments with this compound.
Q1: Why am I observing lower than expected potency (higher IC50 values) of this compound in my cancer cell line?
A1: Several factors can contribute to reduced sensitivity to this compound. Consider the following possibilities:
-
Presence of NRAS or BRAF Mutations: Cell lines harboring NRAS or BRAF mutations have been shown to be resistant to this compound monotherapy. We recommend verifying the mutational status of these genes in your cell line.
-
Specific KRAS Allele: The growth inhibitory effects of this compound can vary depending on the specific KRAS mutation. For instance, cell lines with KRAS G12R or Q61L/H mutations have demonstrated reduced sensitivity.[1]
-
Compensatory SOS2 Activity: SOS2, a homolog of SOS1, can also act as a guanine nucleotide exchange factor for RAS. High levels of SOS2 activity may partially compensate for the inhibition of SOS1 by this compound, leading to a weaker than expected anti-proliferative effect. Genetic knockout of SOS2 has been shown to enhance the cellular sensitivity to this compound.
-
Suboptimal Assay Conditions: Ensure that your cell viability assay is optimized. Factors such as cell seeding density, treatment duration, and the type of assay (2D vs. 3D culture) can significantly impact the apparent IC50 value. 3D proliferation assays are often more representative of in vivo conditions.
Q2: My results show a rebound in pERK levels after initial successful inhibition with this compound. What could be the cause?
A2: This phenomenon is likely due to the activation of feedback loops within the MAPK signaling pathway. Inhibition of SOS1 can lead to the reactivation of the pathway through various mechanisms.
-
Feedback Reactivation: Inhibition of downstream components of the MAPK pathway, such as MEK, can lead to feedback reactivation of upstream signaling, including RAS. This compound is known to attenuate this feedback reactivation induced by MEK inhibitors.[1] If using this compound as a monotherapy, this feedback could be a limiting factor.
-
Combined Inhibition: Combining this compound with a MEK inhibitor, such as trametinib, has been shown to result in a more sustained and near-complete reduction of pERK levels.[1] This combination effectively counteracts the feedback mechanisms.
Q3: I am not observing a significant reduction in RAS-GTP levels after this compound treatment. What should I check?
A3: Inconsistent results in RAS-GTP pulldown assays can arise from several technical and biological factors.
-
Assay Timing: The effect of this compound on RAS-GTP levels can be transient. It is crucial to perform the assay at an optimal time point after treatment. A time-course experiment is recommended to determine the peak of inhibition.
-
Cellular Context: The magnitude of RAS-GTP reduction can be cell-line dependent. As mentioned in Q1, the presence of other RAS isoforms or compensatory mechanisms involving SOS2 could dampen the effect.
-
Experimental Protocol: The RAS-GTP pulldown assay is technically sensitive. Ensure that lysates are prepared quickly on ice with appropriate inhibitors to prevent GTP hydrolysis. Refer to our detailed protocol in the "Experimental Protocols" section for guidance.
-
SOS1 vs. SOS2 Dependence: In cells with high SOS2 expression and activity, the inhibition of SOS1 alone may not be sufficient to cause a dramatic decrease in total RAS-GTP levels.
Q4: The anti-tumor effect of this compound in my in vivo model is not as pronounced as expected from in vitro data. Why might this be?
A4: Discrepancies between in vitro and in vivo efficacy are common in drug development. Here are some potential reasons:
-
Pharmacokinetics and Dosing: Ensure that the dosing regimen (dose and frequency) is sufficient to maintain an effective concentration of this compound in the tumor tissue over time. Pharmacokinetic studies are essential to optimize the in vivo dosing strategy.
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. Factors not present in in vitro cultures, such as interactions with stromal cells and immune cells, can impact the efficacy of a drug.
-
Combination Therapy: The in vivo anti-tumor activity of this compound is significantly enhanced when combined with a MEK inhibitor like trametinib.[1] Consider a combination therapy approach in your in vivo studies for potentially stronger and more durable responses.
Data Presentation
Table 1: In Vitro Proliferation (IC50) of this compound in Various KRAS-Mutant Cancer Cell Lines (3D Assay)
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | 9 | [1] |
| NCI-H358 | Lung | G12C | 24 | [2] |
| DLD-1 | Colorectal | G13D | 36 | [2] |
| LoVo | Colorectal | G13D | 220 | [1] |
| A549 | Lung | G12S | 83-231 (RAS-GTP inhibition) | [1] |
| NCI-H23 | Lung | G12C | ~50 | [1] |
| NCI-H23 Isogenic | Lung | G12D | ~40 | [1] |
| NCI-H23 Isogenic | Lung | G12V | ~60 | [1] |
| NCI-H23 Isogenic | Lung | G13D | ~30 | [1] |
| NCI-H23 Isogenic | Lung | G12R | >1000 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Experimental Protocols
1. Cell Viability (3D Spheroid) Assay
This protocol is for determining the anti-proliferative effect of this compound in a 3D cell culture model.
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cell culture medium appropriate for your cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in culture medium to the desired concentration (e.g., 1,000 - 5,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of the ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate spheroid formation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
2. RAS-GTP Pulldown Assay
This protocol describes the affinity purification of active, GTP-bound RAS from cell lysates.
Materials:
-
RAS Activation Assay Biochem Kit (containing Raf1-RBD beads)
-
Cell lysis buffer (provided in the kit or a similar buffer containing protease and phosphatase inhibitors)
-
This compound treated and control cell pellets
-
GTPγS and GDP for positive and negative controls
-
SDS-PAGE and Western blotting reagents
-
Anti-RAS antibody
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Affinity Purification:
-
Normalize the protein concentration of all samples.
-
To an appropriate amount of lysate (e.g., 500 µg), add the Raf1-RBD beads.
-
For positive and negative controls, pre-treat lysates with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively, according to the kit manufacturer's instructions.
-
Incubate the samples with the beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold wash buffer (provided in the kit).
-
-
Elution and Detection:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-RAS antibody.
-
Also, run an input control with a small fraction of the total cell lysate to show the total RAS levels.
-
3. Western Blotting for pERK
This protocol outlines the detection of phosphorylated ERK1/2 as a downstream marker of RAS activation.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for total ERK):
-
If desired, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane and probe with the anti-total ERK1/2 antibody as described above to use as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Visualizations
Caption: KRAS-SOS1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Decision Tree for this compound.
References
BI-3406 Preclinical Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical use of BI-3406, a potent and selective inhibitor of the SOS1-KRAS interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor that specifically targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] It binds to the catalytic domain of SOS1, which prevents the exchange of GDP for GTP on KRAS.[3][4] This action effectively reduces the levels of active, GTP-loaded RAS and subsequently downregulates the MAPK signaling pathway.[1][2]
Q2: What is the general toxicity profile of this compound in preclinical models?
A2: Preclinical studies have consistently demonstrated that this compound is well-tolerated in animal models.[3][4] Pharmacological inhibition of SOS1 with this compound did not lead to significant effects on animal weight or viability and did not cause noteworthy systemic toxicity.[3][5][6][7] This favorable safety profile was observed even in SOS2-null animals, which is a significant finding considering the lethality of genetic SOS1 ablation in the same context.[3][4]
Q3: Are there any known off-target effects for this compound?
A3: this compound is described as a potent and selective SOS1 inhibitor.[1][2] Current literature indicates that it does not have an effect on SOS2, a closely related protein.[3][4]
Q4: In which types of cancer models has this compound shown efficacy?
A4: this compound has demonstrated anti-tumor activity in a broad range of KRAS-driven cancer models.[1] This includes models with various KRAS mutations, such as G12C, G12D, G12V, and G13D.[1][8] Efficacy has been shown in both in vitro cell proliferation assays and in vivo xenograft and allograft models.[1][3]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, this compound has shown synergistic anti-tumor effects when combined with other targeted therapies. Notably, its combination with MEK inhibitors (like trametinib) can lead to tumor regressions at well-tolerated doses.[1][9] This is because this compound can attenuate the feedback reactivation of the MAPK pathway often induced by MEK inhibitors.[1][10] Furthermore, potent synergistic effects were observed when this compound was combined with the KRAS G12D inhibitor MRTX1133 in a lung adenocarcinoma mouse model.[3]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy in a KRAS-mutant Cell Line | Cell line may be dependent on SOS2 for RAS activation. | This compound is specific for SOS1 and has no effect on SOS2.[3][4] Confirm the dependence of your cell line on SOS1. Consider genetic knockout of SOS2, which has been shown to sensitize cells to this compound.[4] |
| Insufficient drug concentration or exposure time. | This compound has been shown to be effective at various concentrations, with an in vitro IC50 of 5 nM for the SOS1-KRAS interaction.[2] Ensure that the concentration and duration of treatment are adequate for your specific experimental setup. A single administration in vivo has been shown to reduce RAS-GTP and pERK levels for 24 and 7 hours, respectively.[1] | |
| Unexpected Toxicity in Animal Models | Incorrect dosing or formulation. | This compound is generally well-tolerated.[3][5][6] Review the published literature for appropriate dosing regimens. For example, a dose of 50 mg/kg twice a day has been used in xenograft models.[1] Ensure the vehicle and route of administration are appropriate. |
| The animal model may have a specific genetic background that makes it sensitive to SOS1 inhibition. | While this compound is well-tolerated even in SOS2-null mice, consider the genetic background of your model.[3][4] | |
| Variability in Experimental Results | Inconsistent drug preparation or administration. | Ensure consistent preparation of this compound solutions. As an orally bioavailable compound, ensure consistent administration techniques to minimize variability in absorption.[1] |
| Differences in the tumor microenvironment in vivo. | This compound can affect the tumor microenvironment.[3][11] Be aware that these extrinsic effects can contribute to variability in tumor growth. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of this compound Monotherapy
| Animal Model | Dose | Effect | Reference |
| A549 Xenograft | 50 mg/kg, twice a day | Reduced RAS-GTP and pERK levels | [1] |
| SOS1/2WT and SOS2KO mice | 50 mg/kg, twice a day for 26 days | No effect on survival rate or noticeable phenotypic changes | [4] |
| KRASG12D-driven lung adenocarcinoma | Not specified | Impaired tumor growth comparable to SOS1 genetic ablation or MRTX1133 treatment | [3] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 5 nM | Inhibition of SOS1-KRAS interaction | [2] |
| Effect | ~50% MAPK pathway downregulation | In SOS2-proficient cells | [3][4] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Culture KRAS-mutant cancer cells (e.g., A549) under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS). Inject cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for oral administration. A dose of 50 mg/kg administered twice daily has been reported to be effective.[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to analyze target engagement, such as levels of RAS-GTP and phosphorylated ERK, to confirm the mechanism of action.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.
Caption: Experimental workflow for a preclinical xenograft study with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: BI-3406 Efficacy and SOS2 Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Son of Sevenless 2 (SOS2) expression on the efficacy of BI-3406, a selective SOS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] It binds to the catalytic domain of SOS1, preventing it from acting as a guanine nucleotide exchange factor (GEF) for KRAS. This inhibition leads to a reduction in the levels of active, GTP-bound KRAS, thereby suppressing downstream signaling through the MAPK pathway.[2][3]
Q2: Does this compound inhibit SOS2?
A2: No, this compound is highly selective for SOS1 and does not inhibit its paralog, SOS2.[2][3]
Q3: How does SOS2 expression affect the efficacy of this compound?
A3: The absence or knockout of SOS2 has been shown to enhance the anti-proliferative efficacy of this compound.[1][4][5] This suggests that SOS2 can play a compensatory role in KRAS activation when SOS1 is inhibited. Therefore, cell lines with low or no SOS2 expression may exhibit increased sensitivity to this compound.
Q4: What is the role of SOS1 and SOS2 in KRAS signaling?
A4: Both SOS1 and SOS2 are guanine nucleotide exchange factors (GEFs) that activate KRAS by promoting the exchange of GDP for GTP. While SOS1 is often considered the primary GEF in many contexts, SOS2 can also contribute to KRAS activation. In the context of SOS1 inhibition by this compound, the presence and activity of SOS2 can become a mechanism of resistance or reduced sensitivity.
Troubleshooting Guides
Issue 1: Lower than expected efficacy of this compound in our cell line.
| Possible Cause | Troubleshooting Step |
| High SOS2 Expression: | 1. Assess SOS2 expression levels: Perform Western blot or qPCR to determine the relative expression of SOS2 in your cell line of interest. 2. Compare with sensitive cell lines: If possible, compare the SOS2 expression in your cell line to that of cell lines known to be sensitive to this compound. 3. Consider SOS2 knockdown/knockout: To confirm the role of SOS2, consider performing transient (siRNA) or stable (CRISPR/Cas9) knockdown/knockout of SOS2 and re-evaluating the efficacy of this compound. |
| KRAS-independence: | 1. Confirm KRAS dependency: Ensure that the proliferation of your cell line is indeed driven by KRAS signaling. Cell lines with alternative oncogenic drivers may not respond to this compound. 2. Review literature: Check for published data on the KRAS dependency of your cell line. |
| Suboptimal drug concentration or treatment duration: | 1. Perform dose-response and time-course experiments: Titrate the concentration of this compound and vary the treatment duration to determine the optimal experimental conditions for your specific cell line. |
| Drug stability and storage: | 1. Verify drug integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density: | 1. Standardize cell seeding: Ensure consistent cell numbers are seeded across all wells and experiments. Use a cell counter for accuracy. |
| Edge effects in microplates: | 1. Proper plate handling: To minimize evaporation, fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental samples. Ensure proper humidification in the incubator. |
| Incomplete drug mixing: | 1. Ensure homogenous drug distribution: Mix the drug-containing media thoroughly before adding to the cells. |
| Assay-specific issues (e.g., with MTT or CellTiter-Glo): | 1. Optimize assay parameters: Follow the manufacturer's protocol carefully. Optimize incubation times and ensure that the signal is within the linear range of detection. |
Issue 3: Difficulty in detecting a decrease in pERK levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal time point for analysis: | 1. Perform a time-course experiment: The effect of this compound on pERK levels can be transient. Collect cell lysates at various time points (e.g., 1, 2, 4, 8, 24 hours) after treatment to identify the window of maximal inhibition. |
| High basal pERK levels: | 1. Serum starve cells: If not already doing so, serum-starve the cells for a few hours before treatment to reduce basal pERK levels, which can make it easier to detect a drug-induced decrease. |
| Technical issues with Western blotting: | 1. Use phosphatase inhibitors: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of ERK. 2. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations for detecting pERK and total ERK. 3. Load sufficient protein: Ensure you are loading an adequate amount of protein lysate (typically 20-30 µg) per lane. 4. Include positive and negative controls: Use a known positive control (e.g., cells stimulated with a growth factor) and a negative control (untreated cells) to validate your assay. |
Data Presentation
Table 1: Representative Anti-proliferative Activity of this compound in Parental vs. SOS2 Knockout (KO) Cancer Cell Lines.
| Cell Line | KRAS Mutation | Condition | This compound IC50 (nM) | Reference |
| NCI-H358 | G12C | Parental | ~83-231 | [1] |
| NCI-H358 | G12C | SOS2 Knockout | Enhanced efficacy | [1] |
| MIA PaCa-2 | G12C | Parental | Enhanced efficacy in 3D culture | [5] |
| MIA PaCa-2 | G12C | SOS2 Knockout | Increased efficacy | [5] |
Note: The term "Enhanced efficacy" is used where specific IC50 values for the SOS2 knockout condition were not provided in the source, but a significant increase in the anti-proliferative effect was reported.
Experimental Protocols
3D Cell Proliferation Assay (e.g., using Matrigel)
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cancer cell line of interest (Parental and SOS2 KO)
-
Complete cell culture medium
-
Matrigel (or other suitable extracellular matrix)
-
This compound
-
96-well ultra-low attachment plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin and resuspend in complete medium. Perform a cell count.
-
Plating: Dilute the cell suspension to the desired concentration. Mix the cell suspension with Matrigel at a 1:1 ratio on ice. Plate 50 µL of the cell/Matrigel mixture per well in a 96-well ultra-low attachment plate.
-
Spheroid Formation: Incubate the plate at 37°C, 5% CO2 for 30-60 minutes to allow the Matrigel to solidify. Gently add 100 µL of complete medium to each well. Allow spheroids to form for 3-4 days.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove 100 µL of the old medium from each well and replace it with 100 µL of the medium containing the appropriate drug concentration. Include vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5-7 days).
-
Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values.
RAS Activation Assay (RBD Pulldown)
This protocol is for the semi-quantitative determination of active, GTP-bound RAS.
Materials:
-
Cell lysates (from treated and untreated cells)
-
RAS-binding domain (RBD) of Raf1 fused to GST, bound to glutathione-agarose beads
-
Lysis/Wash Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
-
SDS-PAGE sample buffer
-
Anti-RAS antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pulldown: Incubate 500 µg to 1 mg of protein lysate with GST-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes.
-
Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-RAS antibody to detect the amount of pulled-down (active) RAS. Also, run a Western blot for total RAS from the initial cell lysates as a loading control.
Western Blotting for pERK and Total ERK
Materials:
-
Cell lysates
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pERK primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total ERK): To determine the levels of total ERK, the membrane can be stripped of the pERK antibodies and then re-probed with the anti-total ERK antibody, following the same procedure from the primary antibody incubation step. This allows for the normalization of the pERK signal to the total ERK signal.
Mandatory Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound on SOS1.
Caption: Workflow for assessing this compound efficacy in relation to SOS2 expression.
References
- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BI-3406 and SHP099 in KRAS Mutant Cells: A Guide for Researchers
In the landscape of targeted therapies for KRAS-mutant cancers, two prominent investigational inhibitors, BI-3406 and SHP099, have emerged as critical tools for researchers. Both agents indirectly target the activity of the KRAS oncoprotein but through distinct mechanisms of action. This guide provides a comprehensive comparison of their performance in KRAS mutant cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat these challenging malignancies.
Mechanism of Action: Targeting the KRAS Activation Cycle at Different Nodes
This compound is a potent and selective inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. By binding to the catalytic domain of SOS1, this compound prevents this interaction, thereby reducing the levels of active, GTP-bound KRAS and inhibiting downstream signaling through the MAPK pathway.[1][2][3]
SHP099 , on the other hand, is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][5] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, a process necessary for the full activation of the RAS-MAPK pathway. SHP099 stabilizes SHP2 in an inactive conformation, thereby preventing its signaling function and ultimately suppressing RAS-ERK signaling.[4][6]
Comparative Efficacy in KRAS Mutant Cell Lines
Head-to-head comparisons of this compound and SHP099 in three-dimensional (3D) cell proliferation assays have revealed important differences in their activity across various KRAS mutant cell lines. Notably, this compound has demonstrated broader activity across a range of KRAS G12 and G13 mutations compared to SHP099.[7]
| Cell Line | KRAS Mutation | This compound IC50 (nM) | SHP099 IC50 (nM) |
| Pancreatic Cancer | |||
| MIA PaCa-2 | G12C | 16-52 | 167-790 |
| SW620 | G12V | Data not specified | 1180-4411 |
| Colorectal Cancer | |||
| LoVo | G13D | Data not specified | 1180-4411 |
| Lung Cancer | |||
| A549 | G12S | Data not specified | 167-790 |
| NCI-H358 | G12C | 24 | Data not specified |
Table 1: Comparative Anti-proliferative Activity of this compound and SHP099 in KRAS Mutant Cancer Cell Lines (3D Proliferation Assays). Data compiled from multiple sources.[7][8]
As shown in Table 1, this compound exhibits potent, low nanomolar IC50 values in KRAS G12 and G13 mutant cell lines.[7] In contrast, SHP099 shows the most potent effects in KRAS G12C and a subset of G12D cell lines, with more modest activity in G13D and G12V mutants, and no detectable effects in Q61L/H and G12R KRAS mutant cells.[7] It is important to note that both compounds show limited to no activity in traditional two-dimensional (2D) cell proliferation assays, highlighting the importance of 3D culture models for evaluating these inhibitors.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
Caption: SHP099 allosterically inhibits SHP2, preventing downstream RAS activation.
Caption: A generalized workflow for comparing KRAS pathway inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate this compound and SHP099.
3D Cell Proliferation (Spheroid) Assay
-
Cell Seeding: KRAS mutant cancer cells are seeded into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in their respective growth media.
-
Spheroid Formation: Plates are incubated for 2-4 days to allow for the formation of single, uniform spheroids in each well.
-
Compound Treatment: this compound, SHP099, or vehicle control (DMSO) is added to the wells at various concentrations.
-
Incubation: The treated spheroids are incubated for an additional 4 to 7 days.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.
RAS-GTP Pulldown Assay
-
Cell Lysis: Following treatment with the inhibitors, cells are washed with ice-cold PBS and lysed in a specialized lysis buffer containing protease inhibitors.
-
Lysate Clarification: The cell lysates are centrifuged to pellet cellular debris, and the supernatant is collected.
-
Affinity Precipitation: The clarified lysates are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which is pre-coupled to glutathione agarose beads. This specifically pulls down the active, GTP-bound form of RAS.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and subjected to Western blotting using a pan-RAS antibody to detect the amount of active RAS. A sample of the total cell lysate is also run as a loading control.
Western Blotting for Phosphorylated ERK and AKT
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT), as well as total ERK and total AKT as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
In Vivo Xenograft Studies
-
Cell Implantation: KRAS mutant cancer cells (e.g., MIA PaCa-2, A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and receive either this compound or SHP099, typically administered orally once or twice daily. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against markers of proliferation (e.g., Ki67) or pathway activity (e.g., pERK).
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied, followed by a chromogen such as DAB to visualize the antibody staining.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and percentage of positive cells are quantified.
Conclusion
This compound and SHP099 represent two distinct and promising strategies for targeting KRAS-driven cancers. This compound, a direct inhibitor of the SOS1-KRAS interaction, demonstrates broad activity across a range of KRAS mutations. SHP099, an allosteric SHP2 inhibitor, is effective in a subset of KRAS mutant contexts, particularly those reliant on upstream RTK signaling. The choice between these inhibitors for preclinical research will depend on the specific KRAS mutation and the cellular context being investigated. Furthermore, the demonstrated synergy of both inhibitors with other targeted agents, such as MEK inhibitors or direct KRAS G12C inhibitors, highlights their potential for combination therapies to overcome resistance and enhance anti-tumor efficacy.[2][7][9] This guide provides a foundational understanding of these two important research tools and the experimental approaches to further elucidate their therapeutic potential.
References
- 1. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 2. abcam.com [abcam.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Immunohistochemistry (IHC) for Ki67 [bio-protocol.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. pubcompare.ai [pubcompare.ai]
BI-3406: A Comparative Analysis of Cross-Reactivity with Guanine Nucleotide Exchange Factors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BI-3406's Specificity and Performance Against Alternative Guanine Nucleotide Exchange Factors (GEFs), Supported by Experimental Data.
This compound is a potent and selective small-molecule inhibitor targeting the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3][4] This interaction is a critical step in the activation of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. The therapeutic potential of this compound lies in its ability to prevent the SOS1-mediated exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling.[2][3][5] This guide provides a comprehensive analysis of the cross-reactivity of this compound with other GEFs, presenting key experimental data and methodologies to inform research and development decisions.
Quantitative Analysis of this compound Selectivity
The selectivity of a targeted inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. This compound has been demonstrated to be highly selective for SOS1 over its closest homolog, SOS2, another GEF for RAS proteins.
| Target GEF | IC50 (nM) | Fold Selectivity (SOS2/SOS1) | Reference |
| SOS1 | 5 - 6 | > 1,667 | [3] |
| SOS2 | > 10,000 | - | [6] |
Table 1: Comparative Inhibitory Activity of this compound against SOS1 and SOS2. The IC50 value represents the concentration of this compound required to inhibit 50% of the GEF's activity. The high IC50 value for SOS2 indicates minimal inhibitory effect at concentrations where SOS1 is potently inhibited.
Beyond SOS2, this compound has been profiled against a broad panel of 368 kinases, where no significant off-target hits were observed at a concentration of 5 µM.[6] While comprehensive screening data against a wider array of GEFs is not extensively published, the pronounced selectivity over SOS2, which shares a high degree of structural similarity with SOS1, strongly suggests a favorable cross-reactivity profile for this compound.[7]
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by intervening in the initial stages of the KRAS activation cascade. The following diagram illustrates the signaling pathway and the specific point of inhibition by this compound.
Figure 1: KRAS Signaling Pathway and this compound Inhibition. this compound binds to the catalytic site of the GEF SOS1, preventing the exchange of GDP for GTP on KRAS and thereby blocking its activation and subsequent downstream signaling.
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used to evaluate GEF inhibitor specificity.
Biochemical GEF Activity Assay (Fluorescence-Based)
This assay measures the ability of a GEF to catalyze the exchange of fluorescently labeled GDP for unlabeled GTP on a GTPase. Inhibition of this process by a compound like this compound results in a diminished change in fluorescence.
Objective: To quantify the inhibitory effect of this compound on the catalytic activity of various GEFs.
Materials:
-
Purified recombinant GEF proteins (e.g., SOS1, SOS2, and other GEFs of interest).
-
Purified recombinant KRAS protein.
-
Fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).
-
Unlabeled GTP.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
This compound at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
KRAS Loading: Incubate KRAS protein with an excess of the fluorescently labeled GDP analog to allow for binding.
-
Reaction Mix Preparation: In the microplate wells, prepare a reaction mix containing the assay buffer and the pre-loaded KRAS-GDP (fluorescent).
-
Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Add the specific GEF protein to each well to initiate the nucleotide exchange reaction. The final reaction volume is typically 20-50 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the decrease in fluorescence over time at appropriate excitation and emission wavelengths. The exchange of fluorescent GDP for non-fluorescent GTP leads to a decrease in the fluorescence signal.
-
Data Analysis: Calculate the initial reaction rates from the kinetic curves. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay directly measures the interaction between the GEF and the GTPase. Inhibition of this interaction by a compound is detected as a decrease in the HTRF signal.
Objective: To determine the ability of this compound to disrupt the physical interaction between a GEF and KRAS.
Materials:
-
Tagged, purified recombinant GEF (e.g., His-tagged SOS1).
-
Tagged, purified recombinant KRAS (e.g., GST-tagged KRAS).
-
HTRF donor-labeled antibody against one tag (e.g., anti-His-Europium Cryptate).
-
HTRF acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
-
Assay buffer.
-
This compound at various concentrations.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged GEF, tagged KRAS, and the donor and acceptor antibodies in assay buffer.
-
Inhibitor Dispensing: Add this compound at a range of concentrations to the microplate wells.
-
Addition of Proteins and Antibodies: Add the tagged GEF, tagged KRAS, and the HTRF antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for protein interaction and antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value for the disruption of the protein-protein interaction.
Figure 2: Experimental Workflow for this compound Selectivity. A multi-faceted approach combining biochemical, protein interaction, and cellular assays is employed to comprehensively evaluate the potency and selectivity of this compound.
Conclusion
The available data strongly supports the classification of this compound as a highly selective inhibitor of the SOS1::KRAS interaction. Its potent activity against SOS1, coupled with negligible inhibition of the closely related GEF SOS2, underscores its specificity. This high degree of selectivity is a promising attribute for minimizing off-target effects and achieving a favorable therapeutic index. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other GEF inhibitors in preclinical and clinical development. Further studies profiling this compound against a more extensive panel of GEFs would provide an even more complete understanding of its cross-reactivity profile.
References
- 1. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 6. opnme.com [opnme.com]
- 7. pnas.org [pnas.org]
Introduction to BI-3406: A Novel SOS1-KRAS Interaction Inhibitor
A Comparative Guide to BI-3406 Combination Therapies in KRAS-Driven Cancers
This compound is an orally bioavailable, potent, and selective small-molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and the Kirsten Rat Sarcoma (KRAS) protein.[1][2][3] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive, GDP-bound state to its active, GTP-bound state.[4][5] By binding to the catalytic domain of SOS1, this compound effectively prevents this interaction, leading to a reduction in the levels of active, GTP-loaded KRAS.[1][4] This, in turn, inhibits downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, which is a key driver of cell proliferation and survival in many cancers.[1][6] this compound has demonstrated activity against a broad range of KRAS variants, including the most prevalent G12 and G13 mutations.[2][6]
The rationale for exploring this compound in combination therapies stems from the intrinsic resistance mechanisms that limit the efficacy of single-agent inhibitors targeting the MAPK pathway.[2][5] Inhibition of downstream effectors like MEK often leads to a feedback reactivation of the pathway, blunting the therapeutic effect.[2][6] this compound can attenuate this feedback loop, creating a synergistic effect when combined with other targeted agents.[2][5]
This compound and MEK Inhibitor Combination Therapy
A primary combination strategy for this compound is its use with MEK inhibitors. This approach is designed to provide a more profound and durable blockade of the MAPK signaling pathway.
Preclinical Efficacy
The combination of this compound with MEK inhibitors has been shown to be more effective than either agent alone in preclinical models of KRAS-driven cancers.[2][6] This combination leads to enhanced inhibition of cell proliferation and, in some cases, tumor regression in in vivo models.[2][6] The addition of this compound counteracts the adaptive resistance that arises from MEK inhibition.[5] A clinical candidate based on this compound, BI 1701963, is currently being evaluated in a Phase I clinical trial in combination with the MEK inhibitor trametinib for patients with advanced KRAS-mutated cancers.[7]
Quantitative Data Summary
| Cell Line | KRAS Mutation | This compound IC50 (3D Proliferation) | Notes |
| Various G12/G13 Mutants | G12, G13 | 9–220 nmol/L | This compound demonstrated broad activity across cell lines with G12 and G13 mutations.[2] |
| DLD-1 | G13D | 36 nM | Anti-proliferative effect in a 3D assay.[4] |
| A549, DLD1, NCI-H23, NCI-H358 | G12S, G13D, G12C | This compound inhibited pERK activity in a 2D assay. | The combination with MEK inhibitors leads to enhanced pathway blockade and tumor regressions in vivo.[2][7] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the MAPK signaling pathway and the points of intervention for this compound and a MEK inhibitor.
Caption: this compound and MEK inhibitor dual blockade of the MAPK pathway.
This compound and Direct KRAS Inhibitor Combination Therapy
Another promising combination strategy is the co-administration of this compound with a direct KRAS inhibitor, such as MRTX1133, which specifically targets the KRAS G12D mutation.
Preclinical Efficacy
The combination of this compound and the KRAS G12D inhibitor MRTX1133 has demonstrated significantly enhanced anti-tumor effects compared to either monotherapy in preclinical models of KRAS G12D-driven lung adenocarcinoma.[8][9] This dual-targeting approach, hitting both the KRAS protein directly and its activator SOS1, leads to a more profound and sustained inhibition of tumor growth.[8][10] This suggests a synergistic relationship where inhibiting the reactivation of wild-type RAS isoforms by SOS1 enhances the efficacy of the mutant-specific KRAS inhibitor.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition | Animal Model | Notes |
| This compound (100 mg/kg) + MRTX1133 (30 mg/kg) | Deeper reduction in tumor growth than either agent alone. | KRAS G12D allograft mouse model. | The combination resulted in a significantly enhanced anti-tumor effect.[8][9] |
| This compound Monotherapy | Significant reduction in tumor volume. | KRAS G12D allograft mouse model. | Comparable to the effect of the KRAS G12D inhibitor alone.[8] |
| MRTX1133 Monotherapy | Significantly reduced tumor volume. | KRAS G12D allograft mouse model. | Efficacy was comparable to this compound monotherapy.[8] |
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound combination therapies.
Caption: Workflow for preclinical in vivo efficacy studies.
Experimental Protocols
3D Cell Proliferation Assay
KRAS-mutant cancer cell lines are seeded in low-attachment plates to form spheroids. The cells are then treated with varying concentrations of this compound, the combination partner, or both. After a defined incubation period, cell viability is assessed using a luminescent assay that measures ATP content, which is indicative of the number of viable cells. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are then calculated.[2]
Western Blotting for Pathway Modulation
To assess the impact on MAPK signaling, cancer cells are treated with the inhibitors for a specified duration. Following treatment, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. The levels of pERK are normalized to total ERK to determine the extent of pathway inhibition.[2]
In Vivo Tumor Xenograft/Allograft Models
KRAS-mutant cancer cells are implanted subcutaneously into immunocompromised or immunocompetent mice.[8][9] Once tumors reach a palpable size, the animals are randomized into different treatment groups: vehicle control, this compound alone, combination partner alone, and the combination of both drugs. The drugs are typically administered orally on a daily schedule. Tumor volume and body weight are monitored regularly throughout the study. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and pathway modulation markers (e.g., pERK).[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BI-3406
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the potent SOS1::KRAS Inhibitor, BI-3406.
This document provides crucial safety and logistical guidance for the handling of this compound, a potent and selective inhibitor of the interaction between KRAS and Son of Sevenless 1 (SOS1).[1] Given its nature as a highly bioactive compound intended for research purposes only, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures are based on best practices for handling potent, powdered research chemicals of unknown toxicity and should be supplemented by the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure. The required level of PPE depends on the specific handling procedure, the quantity of this compound being used, and the potential for aerosolization.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. - Eye Protection: Chemical splash goggles. - Hand Protection: Double-gloving with nitrile gloves. - Body Protection: Fully buttoned lab coat and disposable sleeves. |
| Handling Solutions (e.g., in DMSO) | - Eye Protection: Safety glasses with side shields. - Hand Protection: Nitrile gloves. - Body Protection: Fully buttoned lab coat. |
| Spill Cleanup | - Respirator: NIOSH-approved N95 or higher-level respirator. - Eye Protection: Chemical splash goggles. - Hand Protection: Heavy-duty nitrile or rubber gloves over inner nitrile gloves. - Body Protection: Chemical-resistant apron over a lab coat or disposable coveralls. |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure its efficacy in experiments.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container in a dry environment. |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
This compound is soluble in DMSO.[1] When preparing stock solutions, it is crucial to use anhydrous DMSO to prevent degradation of the compound.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent aerosolization. For liquid spills, surround the area with absorbent material.
-
Clean the Spill:
-
Powder: Carefully dampen the absorbent pads with a suitable solvent (e.g., 70% ethanol) to wet the powder. Gently wipe the area from the outside in.
-
Solution: Use absorbent pads to soak up the liquid, working from the outside of the spill towards the center.
-
-
Decontaminate: Wipe the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be collected in a sealed, labeled hazardous waste container.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused compound, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other solvent waste unless compatible.
-
Contaminated Sharps: Dispose of in a designated sharps container for chemical-contaminated sharps.
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and regulations.
Signaling Pathway and Experimental Workflow Visualization
To aid in understanding the operational context of handling this compound, the following diagrams illustrate its mechanism of action and a recommended workflow for its safe preparation.
Caption: Mechanism of action of this compound in the RAS signaling pathway.
Caption: Recommended workflow for the safe preparation of this compound stock solutions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
